

# Application Notes and Protocols: Iridium-Catalyzed Asymmetric Hydrogenation of Olefins

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## Compound of Interest

Compound Name: Iridium

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## Introduction

**Iridium**-catalyzed asymmetric hydrogenation has emerged as a powerful and versatile tool for the synthesis of chiral molecules, particularly for olefins that are challenging substrates for other catalytic systems.<sup>[1][2]</sup> Unlike traditional rhodium and ruthenium catalysts, which often require a coordinating functional group near the double bond, **iridium** catalysts, particularly those with chiral phosphine, nitrogen (P,N) ligands, demonstrate high enantioselectivity for a broad range of unfunctionalized and minimally functionalized olefins.<sup>[1][3]</sup> This capability has significantly expanded the scope of asymmetric hydrogenation, providing access to a wide array of chiral building blocks for the pharmaceutical and fine chemical industries.

This document provides detailed application notes, experimental protocols, and data for the **iridium**-catalyzed asymmetric hydrogenation of various classes of olefins, with a focus on practical implementation in a research and development setting.

## Catalyst Systems

A key breakthrough in this field was the development of chiral analogs of Crabtree's catalyst,  $[\text{Ir}(\text{cod})(\text{Py})(\text{PCy}_3)]\text{PF}_6$ .<sup>[4]</sup> The most successful and widely used catalysts are cationic **iridium**(I) complexes featuring bidentate P,N ligands, such as phosphino-oxazolines (PHOX).<sup>[1][2]</sup> The catalyst precursor is typically a cyclooctadiene (COD) complex, for example,  $[\text{Ir}(\text{COD})(\text{P,N})]\text{X}$ , where X is a weakly coordinating anion like  $\text{BArF}^-$  (tetrakis[3,5-

bis(trifluoromethyl)phenyl]borate) or  $\text{PF}_6^-$ .<sup>[1][3]</sup> The  $\text{BArF}^-$  anion has been shown to often enhance catalytic activity and stability by preventing catalyst deactivation.<sup>[1][3]</sup>

## Experimental Protocols

### Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of a Trisubstituted Olefin

This protocol is a general guideline and may require optimization for specific substrates and ligands.

Materials:

- **Iridium** precatalyst (e.g.,  $[\text{Ir}(\text{COD})(\text{P},\text{N})]\text{BArF}$ ) (1.0 mol%)
- Olefin substrate (1.0 equiv, e.g., 0.1 mmol)
- Anhydrous dichloromethane (DCM) (to make a 0.05 M solution)
- High-purity hydrogen gas ( $\text{H}_2$ )
- Autoclave or high-pressure reactor equipped with a magnetic stir bar
- Schlenk line or glovebox for inert atmosphere manipulation

Procedure:

- In a glovebox or under an inert atmosphere, add the **iridium** precatalyst to a vial equipped with a magnetic stir bar.
- Add the olefin substrate to the vial.
- Dissolve the catalyst and substrate in anhydrous dichloromethane.
- Seal the vial and place it inside a high-pressure autoclave.
- Purge the autoclave with hydrogen gas three times.
- Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar).

- Stir the reaction mixture at room temperature for the specified time (e.g., 16 hours).
- After the reaction is complete, carefully vent the autoclave.
- Concentrate the reaction mixture under reduced pressure.
- The residue can be purified by column chromatography on silica gel to isolate the hydrogenated product.
- Determine the conversion by  $^1\text{H}$  NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.

## Protocol 2: In Situ Preparation of the Iridium Catalyst

This protocol describes the formation of the active catalyst from  $[\text{Ir}(\text{COD})\text{Cl}]_2$  and a chiral P,N ligand.

Materials:

- $[\text{Ir}(\text{COD})\text{Cl}]_2$  (0.5 mol%)
- Chiral P,N ligand (e.g., a PHOX-type ligand) (1.1 mol%)
- Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF) (1.0 mol%)
- Anhydrous dichloromethane (DCM)
- Schlenk flask

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve  $[\text{Ir}(\text{COD})\text{Cl}]_2$  and the chiral P,N ligand in anhydrous dichloromethane.
- Stir the mixture at room temperature for 30-60 minutes.
- Add NaBARF to the solution and stir for an additional 1-2 hours to facilitate the anion exchange.

- The resulting solution containing the active catalyst can be used directly for the hydrogenation reaction by adding the olefin substrate. Alternatively, the catalyst can be isolated by removing the solvent and washing the residue.

## Data Presentation

The following tables summarize the results for the **iridium**-catalyzed asymmetric hydrogenation of various classes of olefins.

**Table 1: Asymmetric Hydrogenation of Trisubstituted Olefins**

Entry	Substrate	Catalyst (mol%)	Solvent	H <sub>2</sub> Pressure (bar)	Time (h)	Conversion (%)	ee (%)	Ref.
1	(E)-1,2-diphenyl-1-propene	[Ir(PHOX- <i>i</i> Pr)]PF <sub>6</sub> (4)	CH <sub>2</sub> Cl <sub>2</sub>	50	-	>99	98	[1]
2	Ethyl (E)- $\alpha$ -methylcinnamate	[Ir(ThrePHOX)] BArF (1)	CH <sub>2</sub> Cl <sub>2</sub>	50	16	>99	95	[5]
3	(E)- $\beta$ -methylstyrene	[Ir(MaxPHOX)] BArF (1)	CH <sub>2</sub> Cl <sub>2</sub>	50	4	>99	94	[6]
4	(Z)- $\beta$ -methylstyrene	[Ir(MaxPHOX)] BArF (1)	CH <sub>2</sub> Cl <sub>2</sub>	50	4	>99	91	[6]

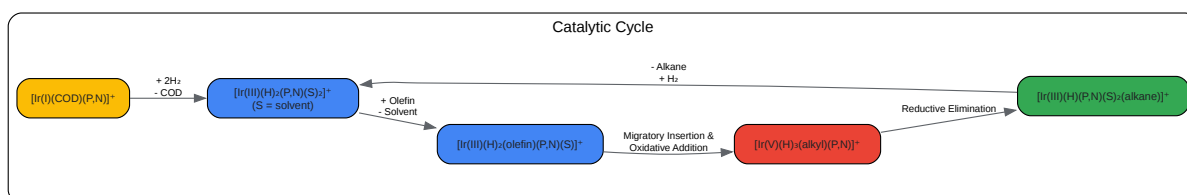
**Table 2: Asymmetric Hydrogenation of Tetrasubstituted Olefins**

Entry	Substrate	Catalyst (mol %)	Solvent	H <sub>2</sub> Pressure (bar)	Time (h)	Conversion (%)	ee (%)	dr	Ref.
1	1-benzyl-3,4-dihydronaphthalene	[Ir(PH <sub>3</sub> -OX-tBu)]BArF (1)	CH <sub>2</sub> Cl <sub>2</sub>	50	16	>99	97	-	[7]
2	Exocyclic enamine derivative	[Ir(f-Binaphane)]Cl (1)	i-PrOH	30	24	>99	96	98:2	[8]
3	1,2-dihydronaphthalene derivative	[Ir(PH <sub>3</sub> -OX-Cy)]BArF (2)	CH <sub>2</sub> Cl <sub>2</sub>	50	-	>99	96	-	[7]
4	Tetrasubstituted enone	[Ir(P,S-ligand)]BArF (2)	CH <sub>2</sub> Cl <sub>2</sub>	100	4	>99	99	-	[9]

## Visualizations

### Catalytic Cycle

The generally accepted mechanism for the **iridium**-catalyzed asymmetric hydrogenation of unfunctionalized olefins involves an Ir(III)/Ir(V) catalytic cycle.[4]

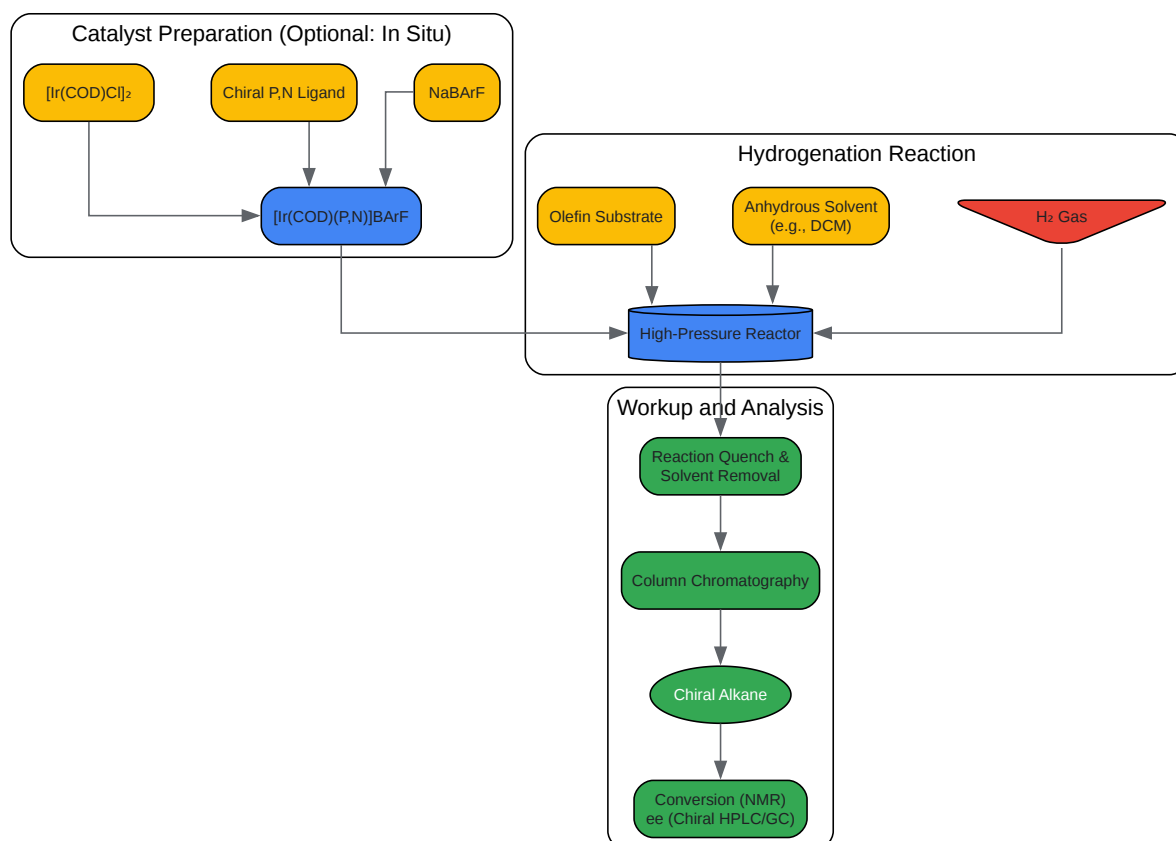


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Caption: Proposed Ir(III)/Ir(V) catalytic cycle for asymmetric hydrogenation.

## Experimental Workflow

The following diagram illustrates a typical experimental workflow for **iridium**-catalyzed asymmetric hydrogenation.



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Caption: General experimental workflow for Ir-catalyzed asymmetric hydrogenation.

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